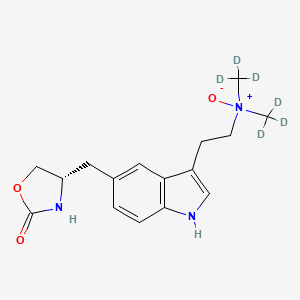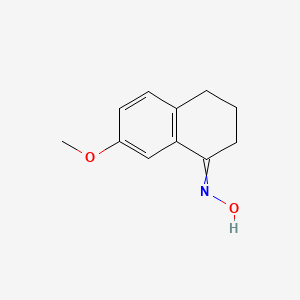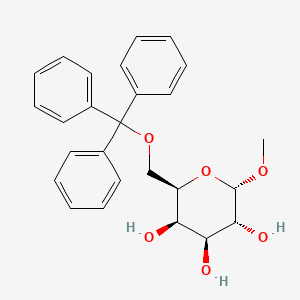
3,4,5-TRIACETOXYBENZYL ALCOHOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Triacetoxybenzyl alcohol is an organic compound with the molecular formula C13H14O7. It is a derivative of benzyl alcohol where the hydroxyl groups on the benzene ring are acetylated. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Triacetoxybenzyl alcohol can be synthesized through the acetylation of 3,4,5-trihydroxybenzyl alcohol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure selective acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,4,5-trihydroxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the acetoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3,4,5-Triacetoxybenzaldehyde or 3,4,5-triacetoxybenzoic acid.
Reduction: 3,4,5-Trihydroxybenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Triacetoxybenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3,4,5-triacetoxybenzyl alcohol involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the active benzyl alcohol moiety. This active form can interact with enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzyl alcohol: This compound has methoxy groups instead of acetoxy groups, leading to different reactivity and applications.
3,4,5-Trihydroxybenzyl alcohol: The non-acetylated form, which has different solubility and reactivity properties.
Uniqueness: 3,4,5-Triacetoxybenzyl alcohol is unique due to its acetoxy groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
100945-24-2 |
|---|---|
Molecular Formula |
C13H14O7 |
Molecular Weight |
282.25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B1140795.png)
![[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate](/img/structure/B1140798.png)








